Phenyl 4-((5-chloro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((5-chloro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a phenyl group, and a sulfonamide moiety, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
The synthesis of Phenyl 4-((5-chloro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, sulfonamide linkage, and esterification. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Sulfonamide Linkage:
Esterification: The final step involves esterification of the carboxylic acid with phenol derivatives under acidic or basic conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Phenyl 4-((5-chloro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
Phenyl 4-((5-chloro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme inhibition, protein binding, and cellular uptake due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenyl 4-((5-chloro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The piperidine ring and phenyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to Phenyl 4-((5-chloro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate include:
Phenyl 4-((5-chloro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate: Differing by the presence of a methyl group instead of a methoxy group.
Phenyl 4-((5-chloro-2-ethoxyphenylsulfonamido)methyl)piperidine-1-carboxylate: Differing by the presence of an ethoxy group instead of a methoxy group.
Phenyl 4-((5-chloro-2-hydroxyphenylsulfonamido)methyl)piperidine-1-carboxylate: Differing by the presence of a hydroxy group instead of a methoxy group.
Properties
IUPAC Name |
phenyl 4-[[(5-chloro-2-methoxyphenyl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5S/c1-27-18-8-7-16(21)13-19(18)29(25,26)22-14-15-9-11-23(12-10-15)20(24)28-17-5-3-2-4-6-17/h2-8,13,15,22H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYVJDUDQCMDQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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